3-(1,1,3,3,3-Pentafluoropropyl)benzene-1-sulfonyl chloride
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Overview
Description
3-(1,1,3,3,3-Pentafluoropropyl)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C9H6ClF5O2S and a molecular weight of 308.66 g/mol . It is characterized by the presence of a benzene ring substituted with a pentafluoropropyl group and a sulfonyl chloride group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1,3,3,3-Pentafluoropropyl)benzene-1-sulfonyl chloride typically involves the reaction of 3-(1,1,3,3,3-Pentafluoropropyl)benzene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
C9H7F5+ClSO3H→C9H6ClF5O2S+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorosulfonation processes. These processes are optimized for high yield and purity, often utilizing advanced equipment and reaction monitoring techniques to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-(1,1,3,3,3-Pentafluoropropyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl fluoride or sulfonyl hydride.
Oxidation Reactions: The benzene ring can undergo oxidation to form sulfone derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Oxidizing Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used for oxidation reactions.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfones: Formed by the oxidation of the benzene ring.
Scientific Research Applications
3-(1,1,3,3,3-Pentafluoropropyl)benzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.
Biology: Employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 3-(1,1,3,3,3-Pentafluoropropyl)benzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzene-1-sulfonyl chloride: Similar in structure but with a trifluoromethyl group instead of a pentafluoropropyl group.
Benzene-1-sulfonyl chloride: Lacks the fluorinated alkyl group, making it less hydrophobic and less reactive in certain contexts.
Uniqueness
3-(1,1,3,3,3-Pentafluoropropyl)benzene-1-sulfonyl chloride is unique due to the presence of the pentafluoropropyl group, which imparts distinct electronic and steric properties. This makes it more reactive and versatile in various chemical reactions compared to its non-fluorinated counterparts.
Properties
IUPAC Name |
3-(1,1,3,3,3-pentafluoropropyl)benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF5O2S/c10-18(16,17)7-3-1-2-6(4-7)8(11,12)5-9(13,14)15/h1-4H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGYBEHOFCJHCSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)Cl)C(CC(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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